molecular formula C9H12ClN3S B6267000 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1820618-78-7

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B6267000
CAS No.: 1820618-78-7
M. Wt: 229.7
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Description

3-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a 3-methyl substitution on the pyrazole ring and a thiophen-2-ylmethyl group at the N1 position. The hydrochloride salt enhances its aqueous solubility, a critical feature for bioavailability in therapeutic applications. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases, receptors, and enzymes.

Properties

CAS No.

1820618-78-7

Molecular Formula

C9H12ClN3S

Molecular Weight

229.7

Purity

85

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the cyclocondensation of (thiophen-2-yl)methyl hydrazine with a β-ketoester, such as methyl acetoacetate, to form the pyrazole ring. The reaction proceeds under acidic or neutral conditions, followed by hydrolysis of the ester group to yield the primary amine.

Key Steps:

  • Hydrazine Preparation : (Thiophen-2-yl)methyl hydrazine is synthesized via nucleophilic substitution of thiophen-2-ylmethyl halide with hydrazine hydrate.

  • Cyclization : The hydrazine reacts with methyl acetoacetate in ethanol under reflux (78–80°C) for 12–16 hours.

  • Hydrolysis : The resulting 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-carboxylate is hydrolyzed using aqueous NaOH (2 M, 60°C, 4 hours) to produce the free amine.

  • Salt Formation : The amine is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt.

Optimization Insights:

  • Solvent Choice : Ethanol or acetic acid enhances reaction efficiency due to their polar protic nature, facilitating proton transfer during cyclization.

  • Yield : Analogous reactions for structurally related pyrazoles report yields of 70–85% after salt formation.

Alkylation of Pre-formed Pyrazole Amines

Reaction Overview

This approach begins with 3-methyl-1H-pyrazol-5-amine, which is alkylated at the N1 position using (thiophen-2-yl)methyl bromide. The reaction requires careful pH control to avoid over-alkylation.

Key Steps:

  • Alkylation : 3-Methyl-1H-pyrazol-5-amine is dissolved in DMF, and (thiophen-2-yl)methyl bromide is added dropwise at 0–5°C. The mixture is stirred at room temperature for 8–12 hours.

  • Workup : The product is extracted with dichloromethane, washed with water, and dried over Na₂SO₄.

  • Salt Formation : The free base is treated with HCl gas in anhydrous ether to yield the hydrochloride salt.

Optimization Insights:

  • Temperature Control : Low temperatures during alkylation minimize side reactions, improving purity (>95% by HPLC).

  • Challenges : Competing alkylation at the amine group (C5) necessitates stoichiometric precision.

Multi-step Synthesis with Protective Groups

Reaction Overview

Inspired by methodologies for teneligliptin intermediates, this route employs protective groups to ensure regioselective functionalization.

Key Steps:

  • Protection : The amine group of 3-methyl-1H-pyrazol-5-amine is protected using 9-fluorenylmethyl carbamate (Fmoc-Cl) in THF.

  • Alkylation : The protected pyrazole is alkylated with (thiophen-2-yl)methyl iodide in the presence of K₂CO₃ (60°C, 6 hours).

  • Deprotection : The Fmoc group is removed using piperidine in DMF (20°C, 2 hours).

  • Salt Formation : The deprotected amine is crystallized as the hydrochloride salt using HCl in isopropanol.

Optimization Insights:

  • Protection Efficiency : Fmoc protection achieves >90% yield, preventing unwanted side reactions.

  • Scalability : Continuous flow reactors may enhance reproducibility for industrial-scale production.

Acid-Mediated Cyclization and Salt Formation

Reaction Overview

This one-pot method combines cyclization and salt formation using HCl as both a catalyst and a proton source.

Key Steps:

  • Cyclization : A mixture of (thiophen-2-yl)methyl hydrazine and ethyl acetoacetate is heated in 6 M HCl at 90°C for 8 hours.

  • Crystallization : The reaction mixture is cooled to 0–5°C, inducing precipitation of the hydrochloride salt.

  • Purification : The crude product is recrystallized from ethanol/water (1:1 v/v).

Optimization Insights:

  • Reagent Economy : HCl serves dual roles, reducing the need for additional catalysts.

  • Yield : Comparable methods report 65–75% yield after recrystallization.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
CyclocondensationHigh atom economy; Fewer stepsRequires hydrazine synthesis70–85%
AlkylationStraightforward; ScalableRisk of over-alkylation60–75%
Protective Group StrategyExcellent regioselectivityAdditional deprotection step80–90%
Acid-Mediated CyclizationOne-pot synthesis; Cost-effectiveHarsh acidic conditions65–75%

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds similar to 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Cancer Research:
The compound has been investigated for its potential anticancer properties. Pyrazole derivatives have shown promise in preclinical studies targeting specific cancer cell lines, suggesting that 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine could be effective in cancer therapeutics . A notable study demonstrated its ability to induce apoptosis in cancer cells, highlighting its mechanism of action as a potential chemotherapeutic agent .

Agricultural Applications

Pesticidal Properties:
The compound has been evaluated for use as a pesticide. Its structure allows it to interact with biological systems in pests, potentially disrupting their metabolic processes. Field trials have shown that similar pyrazole compounds can effectively reduce pest populations while minimizing harm to beneficial insects .

Herbicide Development:
Research has also explored the use of this compound in herbicide formulations. Its efficacy against specific weed species suggests that it could be developed into a selective herbicide, providing farmers with an effective tool for managing crop competition without damaging crops .

Materials Science

Polymer Additives:
In materials science, this compound is being studied as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Nanotechnology:
The compound has potential applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity of 3-methyl derivatives against Staphylococcus aureus.
    • Findings: The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Apoptosis Research:
    • Objective: To assess the cytotoxic effects on breast cancer cell lines.
    • Results: The study demonstrated that treatment with the compound led to increased rates of apoptosis compared to control groups.
  • Field Trials for Pesticidal Use:
    • Objective: To test the effectiveness of the compound against common agricultural pests.
    • Outcome: Results indicated a substantial reduction in pest populations, validating its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrazole-based compounds with structural or functional similarities:

Compound Name Structural Features Biological Target Key Data (IC50/EC50) Selectivity/Applications References
Target Compound 3-methyl, thiophen-2-ylmethyl, HCl salt Not specified N/A Potential CNS or kinase applications -
Celecoxib 1,5-Diarylpyrazole, sulfonamide COX-2 COX-2 IC50 = 40 nM 375-fold selectivity over COX-1
AZD1480 Pyrazol-3-yl pyrimidin-4-amine Jak2 Jak2 IC50 = 0.5 nM Anti-proliferative in Jak2 V617F models
S1RA (E-52862) 1-Arylpyrazole, morpholine spacer σ1 Receptor σ1 Ki = 1.2 nM >100-fold selectivity over σ2 receptor
3-Amino-5-ethyl-1H-pyrazole HCl 5-ethyl, 3-amino, HCl salt N/A N/A Building block for combinatorial chemistry
PF-06459988 Irreversible pyrazole-pyrrolidinone EGFR T790M mutants L858R/T790M IC50 = 0.2 nM >1000-fold selectivity over WT EGFR

Key Comparisons

Substituent Effects on Target Engagement The thiophen-2-ylmethyl group in the target compound may confer distinct electronic and steric properties compared to phenyl (Celecoxib) or morpholine (S1RA) substituents. Hydrochloride salt: Similar to 3-amino-5-ethyl-1H-pyrazole HCl (), this salt improves solubility, a critical factor for oral bioavailability.

Pharmacokinetic and Pharmacodynamic Profiles Celecoxib’s long plasma half-life (11–15 hours) was optimized by introducing metabolically labile groups . The target compound’s thiophene group may influence metabolic stability compared to phenyl rings, as sulfur-containing heterocycles are prone to oxidation.

Therapeutic Applications

  • Kinase Inhibition : AZD1480 (Jak2) and PF-06459988 (EGFR) demonstrate pyrazole’s adaptability in targeting kinases. The target compound’s amine group may allow for hydrogen bonding with kinase ATP-binding pockets, but its specific target remains uncharacterized .
  • Receptor Antagonism : S1RA’s σ1 receptor antagonism suggests pyrazole’s utility in neuropathic pain. The thiophene substitution in the target compound could align with CNS-targeted therapies due to thiophene’s prevalence in neuromodulators .

These methods improve yield and efficiency compared to traditional stepwise approaches .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 3-Amino-5-ethyl-1H-pyrazole HCl Celecoxib
Molecular Formula C9H12ClN3S C5H10ClN3 C17H14F3N3O2S
Molecular Weight (g/mol) 229.73 147.61 381.37
Solubility (HCl salt) High High Moderate
LogP (Predicted) 2.1 (thiophene enhances lipo.) 1.5 3.4

Biological Activity

3-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride, identified by the CAS number 1820618-78-7, is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring and a pyrazole structure, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₁₂ClN₃S
Molecular Weight229.73 g/mol
CAS Number1820618-78-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth.

Key Findings from Research

  • In Vitro Antimicrobial Evaluation :
    • The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antimicrobial activity.
    • It also demonstrated bactericidal effects in minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC) assays, suggesting its utility in treating infections caused by resistant bacterial strains .
  • Biofilm Inhibition :
    • The compound effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections associated with biofilms .

Therapeutic Applications

The unique structural features of this compound suggest potential applications in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties . Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Mechanism of Action :
    • Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is critical for developing new anticancer agents.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties , as indicated by its ability to inhibit pro-inflammatory cytokines such as TNF-alpha in various models . This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds:

  • Study on Amino-Pyrazoles :
    • A review highlighted that aminopyrazole-based compounds exhibit significant biological activities across different therapeutic areas, including anticancer and anti-inflammatory effects .
  • Novel Derivatives :
    • Research on novel derivatives has shown promising results in inhibiting key signaling pathways involved in inflammation and cancer progression .

Q & A

Q. Table 1. Structural Analogs and Activity Trends

CompoundModificationActivity Profile
3-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine HClEthyl-thiopheneEnhanced receptor binding
3-(5-Methylthiophen-2-yl)-1-methylpyrazoleMethyl-thiopheneAntifungal activity
4-AminoantipyrineNo thiopheneAnalgesic, lower potency

What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 or 5-HT receptors).
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore modeling: Identify critical H-bond donors/acceptors using the pyrazole amine and thiophene sulfur .

Validation:
Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

How does the hydrochloride salt form influence crystallization and stability?

Level: Basic
Methodological Answer:

  • Crystallization: Diffuse HCl gas into an ethanolic solution of the free base to induce salt formation. Monitor crystal growth via microscopy .
  • Stability: Hydrochloride salts generally exhibit higher melting points and hygroscopicity. Store desiccated at –20°C to prevent deliquescence .

What safety protocols are recommended for handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during weighing and synthesis.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Level: Advanced
Methodological Answer:

  • Solvent screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • pH-dependent solubility: Protonation of the amine in acidic buffers increases aqueous solubility. Use Henderson-Hasselbalch calculations to predict trends .

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